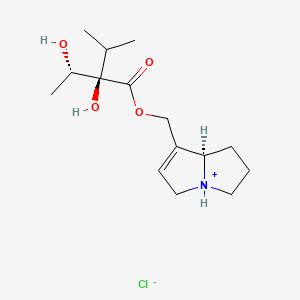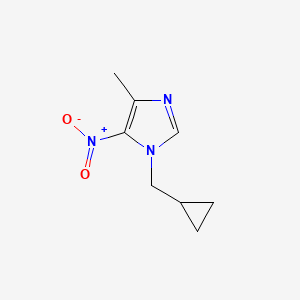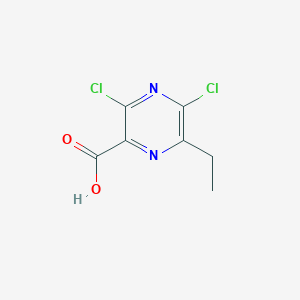![molecular formula C13H18ClNO B3032518 1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol CAS No. 2097800-65-0](/img/structure/B3032518.png)
1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol
Overview
Description
The compound "1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol" is a chemical that has been studied in various contexts due to its potential pharmacological properties and its role as an intermediate in organic synthesis. While the exact compound is not directly mentioned in the provided papers, similar compounds with chlorophenyl and piperidyl groups have been synthesized and analyzed for their properties and potential applications in medicine and chemistry.
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions or the reaction of various acids with specific phenyl and piperidyl precursors. For instance, the metabolic formation and synthesis of a hypocholesteremic agent involving a chlorophenyl group was achieved through intraperitoneal administration in rats, indicating a method of obtaining such compounds in vivo . Another study describes the synthesis of ester derivatives by reacting acids with a chlorophenyl triazolyl ethanol, which exhibited anticonvulsant activity . Additionally, the preparation of a compound with a chlorophenyl piperazinyl ethanol structure was optimized through reaction parameters, achieving a high yield of the product .
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" has been characterized using various techniques such as X-ray diffraction, IR, and NMR spectroscopy. These studies have revealed details such as the presence of intermolecular hydrogen bonds, which contribute to the stability of the crystal structure . The crystallography data also provide insights into the conformation and spatial arrangement of the molecules, which is crucial for understanding their reactivity and interactions .
Chemical Reactions Analysis
The chemical reactivity of chlorophenyl and piperidyl-containing compounds includes their ability to form hydrogen-bonded complexes, as demonstrated by the cooperative hydrogen bond between piperidine-ethanol and dichloro-nitrophenol . The formation of such complexes can significantly affect the spectroscopic properties and potentially the pharmacological activity of the compounds. Furthermore, the condensation reactions leading to these compounds often involve intermediate states that are stabilized by hydrogen bonding before dehydration processes yield the final products .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl and piperidyl compounds are influenced by their molecular structure. The presence of intermolecular hydrogen bonds, for example, can affect the compound's boiling point, solubility, and crystallization behavior . The pharmacological studies of related compounds have shown activities such as analgesic effects without significant dependence liability, indicating their potential as therapeutic agents . Additionally, the physicochemical and pharmacokinetic profiles of these compounds have been predicted using computational methods, providing insights into their behavior in biological systems .
Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been used in the synthesis of various chemical intermediates, showcasing its utility in chemical reactions. For instance, its related compounds have been involved in Knoevenagel condensation reactions, providing insights into molecular structures and crystallography (Percino, Chapela, Cerón, Soriano-Moro, Castro, 2015).
Biocatalysis and Pharmaceutical Intermediates
- The compound and its derivatives have been crucial in biocatalytic processes. For example, studies have shown efficient biocatalytic preparation of optically pure derivatives of this compound using recombinant cells, which is significant for pharmaceutical intermediate development (Chen, Xia, Liu, Wang, 2019).
Antimicrobial Activity
- Various derivatives of 1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol have been synthesized and evaluated for their antimicrobial properties, demonstrating the compound's potential in developing antibacterial and antifungal agents (Desai, Shihory, Rajpara, Dodiya, 2012).
Metal Complex Synthesis
- Research has focused on synthesizing metal complexes with derivatives of this compound, which are valuable for understanding the physicochemical properties of these complexes (Strashnova, Zaitsev, Zavodnik, Kovalchukova, Voronin, 2007).
Asymmetric Synthesis and Chirality
- The compound plays a role in asymmetric synthesis, contributing to the production of chiral intermediates used in various pharmaceutical applications (Guo, Tang, Yang, Ni, Zhang, Chen, 2017).
Safety and Hazards
properties
IUPAC Name |
1-(4-chloro-2-piperidin-1-ylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-10(16)12-6-5-11(14)9-13(12)15-7-3-2-4-8-15/h5-6,9-10,16H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBWIACOEYMDGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)N2CCCCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401214779 | |
| Record name | Benzenemethanol, 4-chloro-α-methyl-2-(1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401214779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2097800-65-0 | |
| Record name | Benzenemethanol, 4-chloro-α-methyl-2-(1-piperidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2097800-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 4-chloro-α-methyl-2-(1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401214779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B3032450.png)
![3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide](/img/structure/B3032451.png)
![2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B3032453.png)



